molecular formula C15H13F3N2O B15104399 N-[2-(pyridin-2-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide

N-[2-(pyridin-2-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B15104399
M. Wt: 294.27 g/mol
InChI Key: WSCIJHFGASPADT-UHFFFAOYSA-N
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Description

N-[2-(pyridin-2-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide is a chemical compound that features a pyridine ring and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyridin-2-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide typically involves the reaction of 2-(pyridin-2-yl)ethanamine with 2,4,5-trifluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyridin-2-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

N-[2-(pyridin-2-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(pyridin-2-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with biological receptors, while the trifluorophenyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(pyridin-2-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide is unique due to the presence of both the pyridine ring and the trifluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13F3N2O

Molecular Weight

294.27 g/mol

IUPAC Name

N-(2-pyridin-2-ylethyl)-2-(2,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C15H13F3N2O/c16-12-9-14(18)13(17)7-10(12)8-15(21)20-6-4-11-3-1-2-5-19-11/h1-3,5,7,9H,4,6,8H2,(H,20,21)

InChI Key

WSCIJHFGASPADT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)CC2=CC(=C(C=C2F)F)F

Origin of Product

United States

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